molecular formula C15H13F2N3O2 B2783987 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one CAS No. 1170632-06-0

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one

Cat. No. B2783987
CAS RN: 1170632-06-0
M. Wt: 305.285
InChI Key: CVHSVCRUFVCIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for drug development and other research applications.

Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis of bicyclic systems containing the 1,2,4-oxadiazole ring, including compounds structurally similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one, has been explored through one-pot condensation methods. The biological activity of these compounds has been predicted, indicating potential applications in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).

Anticancer and Apoptosis Induction

Derivatives of 1,2,4-oxadiazoles have shown activity as apoptosis inducers and potential anticancer agents. The molecular targets for these compounds have been identified, providing insights into their mechanism of action and reinforcing their significance in cancer research (Zhang et al., 2005).

GABAA/Benzodiazepine Receptor Activity

Compounds with the 1,2,4-oxadiazol moiety have been identified as having high affinity for the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights their potential application in neurological research and therapy (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazoles and 1,3,4-oxadiazoles starting from isonicotinic acid hydrazide have been reported, indicating the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Antitumor Activity

Research has been conducted on the synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These studies suggest the potential of such compounds in anticancer therapy (Maftei et al., 2016).

properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2/c16-11-4-3-10(6-12(11)17)20-7-9(5-13(20)21)15-18-14(19-22-15)8-1-2-8/h3-4,6,8-9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHSVCRUFVCIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyrrolidin-2-one

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